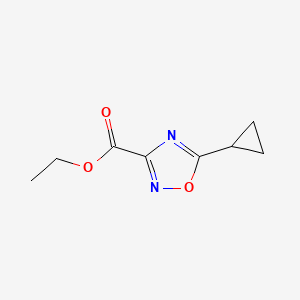

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

描述

属性

IUPAC Name |

ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-12-8(11)6-9-7(13-10-6)5-3-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQFAFUQWCOIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226588 | |

| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-59-7 | |

| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters. One common method includes the cyclization of amidoxime with ethyl cyanoacetate under acidic conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

化学反应分析

Types of Reactions

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

科学研究应用

Antibacterial and Antiviral Activities

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate has demonstrated significant antibacterial and antiviral properties. These activities are crucial in the development of new therapeutic agents against resistant strains of bacteria and viruses. The compound's mechanism of action involves interaction with specific biological targets at the molecular level, leading to disruption of pathogen viability.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound derivatives. Notably:

- Potent Apoptosis Inducers : Some derivatives have been identified as effective apoptosis inducers in various cancer cell lines. For instance, compounds derived from this oxadiazole exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and other cancer cell lines .

- Comparative Studies : In comparative studies against established anticancer drugs like doxorubicin, certain derivatives showed enhanced biological activity, indicating their potential as lead compounds for further development .

Case Study 1: Anticancer Activity Evaluation

In a study by Maftei et al., several derivatives of this compound were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines. Results indicated that some derivatives had lower IC50 values than doxorubicin, suggesting they may be more effective at lower concentrations .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 0.48 | MCF-7 |

| Derivative B | 0.78 | HCT-116 |

| Doxorubicin | 1.93 | MCF-7 |

Case Study 2: Mechanism of Action

Research conducted by Kucukoglu et al. demonstrated that certain oxadiazole derivatives could induce apoptosis through caspase activation pathways in cancer cells. The study emphasized the importance of structural modifications to enhance potency and selectivity against cancer cell lines .

作用机制

The mechanism of action of ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, disrupting biological pathways essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .

相似化合物的比较

Comparative Data Table

生物活性

Overview

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound characterized by its unique oxadiazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula for this compound is , and it is known for exhibiting antibacterial, antiviral, and anti-inflammatory properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as a hydrogen bond acceptor, allowing it to bind to active sites of enzymes. This interaction can inhibit enzyme activity through competitive or non-competitive mechanisms.

- Cell Signaling Modulation : It influences cell signaling pathways related to inflammation and immune responses, potentially modulating the effects of cytokines and other signaling molecules.

- Metabolic Pathways : this compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of water-soluble metabolites that facilitate excretion.

Antimicrobial Activity

Research indicates that compounds in the 1,2,4-oxadiazole family exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains by inhibiting their growth through enzyme inhibition and disruption of metabolic processes .

Antiviral Potential

The compound's interaction with viral proteins suggests potential antiviral activity. Studies have indicated that it may disrupt viral replication mechanisms, although further research is needed to confirm these effects in clinical settings.

Anti-inflammatory Effects

Preliminary studies have demonstrated that this compound can modulate inflammatory responses. It appears to downregulate pro-inflammatory cytokines and may influence pathways associated with chronic inflammation.

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

Dosage Effects in Animal Models

Research into dosage effects indicates that low doses of this compound exhibit minimal toxicity while providing significant therapeutic benefits. Higher doses may lead to increased toxicity but also enhanced efficacy against targeted pathogens.

常见问题

Q. What are the established synthetic routes for Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. A validated approach includes:

- Step 1 : Reacting cyclopropane carbonyl chloride with ethyl carbethoxyformimidate under reflux to form the oxadiazole core.

- Step 2 : Hydrolysis of intermediates (e.g., ester to carboxylic acid) using NaOH/EtOH, followed by acidification (General Procedure-III in ).

- Purification : Column chromatography (e.g., 10% EtOAc/hexane) yields the final product. Reported yields for analogous compounds range from 8% (initial cyclization) to 94% (hydrolysis) .

- Key reagents : Cyclopropane derivatives, carbethoxyformimidates, and acylhydrazides (see cyclocondensation in ) .

Table 1 : Example Synthesis Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Ethyl carbethoxyformimidate, 110°C | 8% | |

| Hydrolysis | NaOH/EtOH, RT | 94% |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Assign peaks for the cyclopropyl group (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) and oxadiazole ring carbons (δ 160–170 ppm).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt group). For example, a related compound showed [M+H]⁺ at m/z 235.1 .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches.

Q. What safety precautions are critical during handling?

Methodological Answer: While specific toxicity data for the cyclopropyl derivative is limited, analogous oxadiazoles require:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respirators with OV/AG/P99 cartridges recommended for higher exposures) .

- Storage : Dry, cool conditions (2–8°C) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for cyclocondensation steps?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures.

- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction time and improve yields .

- Stoichiometry : Excess carbethoxyformimidate (1.2–1.5 eq.) drives cyclization to completion.

- Monitoring : Use TLC (silica, UV detection) to track intermediate formation and adjust conditions dynamically.

Q. How to address contradictory stability data in acidic/basic environments?

Methodological Answer:

- Stress Testing : Expose the compound to pH 1–13 buffers at 40°C for 24 hours, then analyze via HPLC for degradation products.

- Kinetic Studies : Plot degradation rates (Arrhenius equation) to predict shelf-life under varying conditions.

- Comparative Analysis : Cross-reference with structurally similar oxadiazoles (e.g., ethyl 5-phenyl derivatives), which show stability in neutral conditions but hydrolysis in strong acids/bases .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., water, amines) to assess hydrolysis/amination pathways.

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) by aligning with active sites of homologous proteins .

Data Gaps and Research Recommendations

- Physicochemical Properties : Melting point, solubility, and logP data are unavailable (see for analogous compounds). Standardize measurements via DSC (melting point) and shake-flask methods (logP) .

- Ecotoxicology : No data on biodegradation or bioaccumulation. Recommend OECD 301/305 testing for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。